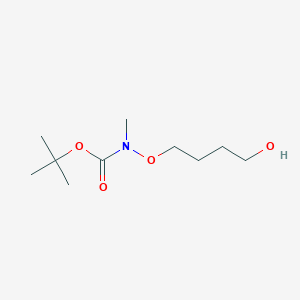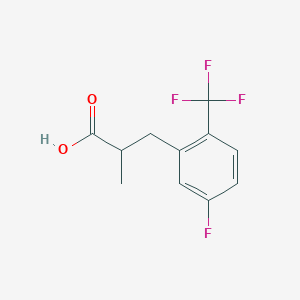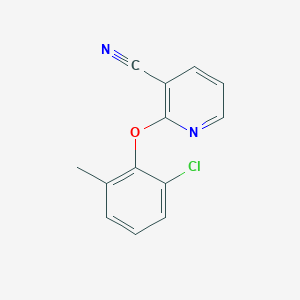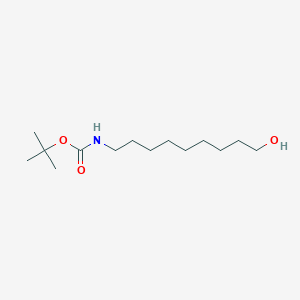
1-(3-Chlorophenyl)-4-methylpentan-2-one
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-methylpentan-2-one, commonly referred to as CPMP, is a chemical compound belonging to the class of organic compounds known as ketones. It is an important intermediate in the synthesis of a variety of drugs and other compounds. CPMP has a wide range of applications in various fields, including medicine, chemical synthesis, and biochemistry.
Applications De Recherche Scientifique
Forensic Science: Substance Identification
“1-(3-Chlorophenyl)-4-methylpentan-2-one” is utilized in forensic science for the identification of substances. It serves as a reference compound in chromatographic and spectroscopic methods, aiding in the detection and analysis of related compounds in seized materials .
Pharmacology: Psychoactive Substance Analysis
In pharmacological research, this compound is of interest due to its structural similarity to psychoactive substances. It’s used to study the pharmacokinetics and metabolic pathways of new psychoactive substances that produce stimulant and hallucinogenic effects .
Chemical Sensors: Biomimetic Interaction Mechanism
The compound’s unique structure allows for its use in the development of chemical sensors. These sensors can detect specific biomimetic interactions, which are crucial for identifying “legal ecstasy” and other psychoactive substances in forensic applications .
Material Science: Supramolecular Chemistry
Researchers employ “1-(3-Chlorophenyl)-4-methylpentan-2-one” in material science, particularly in supramolecular chemistry, to create complex structures with specific properties. These structures can be used for selective recognition in sensor technologies .
Analytical Chemistry: Method Development
Analytical chemists use this compound to develop and refine analytical methods, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods are essential for the qualitative and quantitative analysis of various substances .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the human 5-ht 2c receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in this pathway can lead to various psychiatric disorders.
Pharmacokinetics
The metabolism of such compounds often involves oxidation and conjugation reactions, which facilitate their excretion .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorophenyl)-4-methylpentan-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, the presence of other drugs can affect its metabolism and excretion, leading to drug-drug interactions .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRTYCXBZFMBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)

![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)


![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)
